molecular formula C17H21NO5 B11141886 N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]norleucine

N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]norleucine

Cat. No.: B11141886
M. Wt: 319.4 g/mol
InChI Key: LMAQCRPNZDKTOT-UHFFFAOYSA-N
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Description

2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}HEXANOIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties . This particular compound is characterized by the presence of a chromen-2-one core structure, which is modified with various functional groups to enhance its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}HEXANOIC ACID typically involves multiple steps. One common method starts with the alkylation of 7-hydroxy-4-methylcoumarin with an appropriate alkyl halide under basic conditions The reaction conditions often require the use of solvents like acetone or dichloromethane and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}HEXANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 7-oxo derivatives, while reduction can produce 7-hydroxy derivatives .

Scientific Research Applications

2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}HEXANOIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}HEXANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}HEXANOIC ACID can be compared with other coumarin derivatives, such as:

The uniqueness of 2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}HEXANOIC ACID lies in its specific functional groups, which confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

2-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]hexanoic acid

InChI

InChI=1S/C17H21NO5/c1-3-4-5-13(17(21)22)18-9-12-14(19)7-6-11-10(2)8-15(20)23-16(11)12/h6-8,13,18-19H,3-5,9H2,1-2H3,(H,21,22)

InChI Key

LMAQCRPNZDKTOT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C=C2C)O

Origin of Product

United States

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